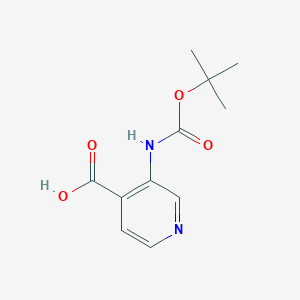

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butoxycarbonyl)amino)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.

Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Amidation Reactions: It can participate in amidation reactions to form amides, especially in the presence of coupling reagents.

Common Reagents and Conditions

Substitution: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc group.

Reduction: Sodium borohydride in an appropriate solvent like ethanol.

Major Products

Free Amine: Obtained by deprotection of the Boc group.

Alcohols: Formed by reduction reactions.

Amides: Resulting from amidation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. Specifically, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including:

- Antitubercular Activity : Isonicotinic acid derivatives are crucial in the development of anti-tuberculosis drugs. Compounds similar to 3-((tert-Butoxycarbonyl)amino)isonicotinic acid have been investigated for their potential to inhibit Mycobacterium tuberculosis .

- Neurological Applications : There is ongoing research into compounds that modulate neuronal nicotinic acetylcholine receptors (nAChRs). The tert-butoxycarbonyl (Boc) protecting group enhances the compound's pharmacological properties by improving its stability and bioavailability .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its Boc group allows for selective deprotection under mild conditions, facilitating further functionalization. This property is particularly useful in multi-step syntheses where protecting groups are required to prevent unwanted reactions.

In proteomics, this compound is utilized as a reagent for peptide synthesis. The Boc group is commonly used to protect amino groups during peptide coupling reactions, allowing for the formation of complex peptide structures that are essential for studying protein interactions and functions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The introduction of the Boc group was found to enhance the activity against various bacterial strains .

- Synthesis of Novel Compounds : Researchers have successfully synthesized new derivatives using this compound as a starting material. These compounds showed promising results in preliminary biological assays targeting cancer cells and bacterial infections .

Wirkmechanismus

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-tert-Butoxycarbonyl-4-iodoaniline

- tert-Butyl N-(3-hydroxypropyl)carbamate

- tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is unique due to its specific structure, which combines the Boc-protected amino group with the isonicotinic acid moiety. This combination allows for versatile applications in organic synthesis and research, distinguishing it from other Boc-protected compounds .

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its pharmacological properties. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and implications for drug development.

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

- CAS Number : 179024-65-8

The compound exhibits significant solubility characteristics and stability due to the Boc group, which enhances its bioavailability and protects against premature degradation in biological environments.

This compound has been studied for its interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Research indicates that it can modulate the activity of enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in the metabolism of nicotinamide derivatives .

- Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity to specific receptors and proteins, suggesting its utility in targeted drug design.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of isonicotinic acid can possess antimicrobial activity, potentially making this compound a candidate for further exploration in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Inhibition of NNMT

A study conducted by researchers aimed at evaluating the inhibitory effects of various isonicotinic acid derivatives on NNMT found that this compound significantly reduced enzyme activity compared to controls. This inhibition was linked to alterations in metabolic pathways involving nicotinamide, suggesting therapeutic potential in conditions where NNMT is implicated.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, warranting further exploration into their mechanisms and efficacy.

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611363 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-65-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.